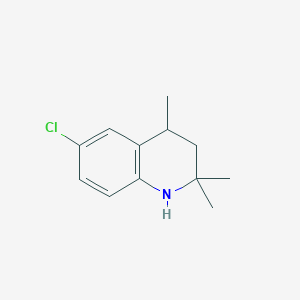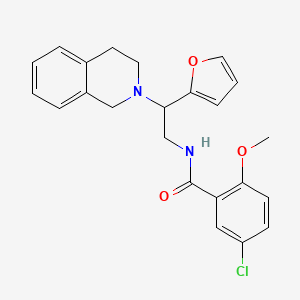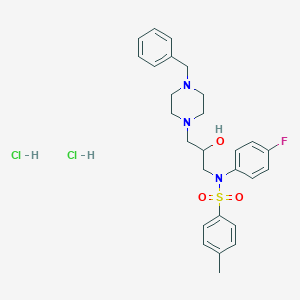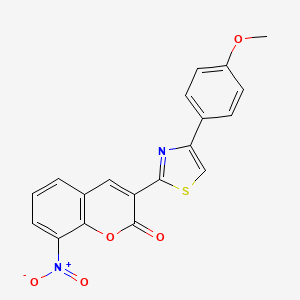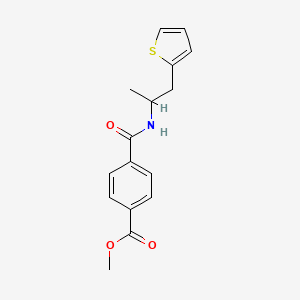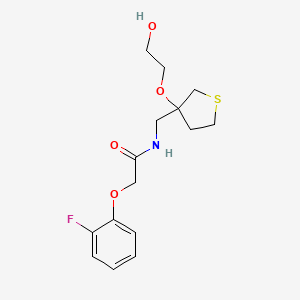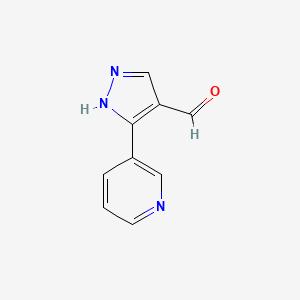![molecular formula C24H25NO3 B2628134 Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate CAS No. 728877-98-3](/img/structure/B2628134.png)
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate, also known as MTM-HB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTM-HB is a chiral molecule that has a stereocenter at the 2nd and 3rd carbon atoms. It is an ester derivative of a triphenylmethylamine and has a hydroxyl group at the 3rd carbon atom.
Applications De Recherche Scientifique
Synthesis of Isomers
“Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” could potentially be used in the synthesis of different isomers. For instance, similar compounds have been used in the synthesis of Erythro (±) and Threo (±) isomers .
Protection of Amino Acids
The triphenylmethyl (trityl) moiety, which is part of the structure of “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate”, has been used for the protection of the amino acids’ functional group in the production of peptides .
Catalyst for C–C Bond Formation
Trityl cations, which could potentially be derived from “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate”, have been used as a catalyst for C–C bond formation .
Dye Chemistry
Trityl cations have also been used in dye chemistry . It’s possible that “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” could be used in a similar way.
Polymer and Peptide Synthesis
Trityl cations have been used in polymer and peptide synthesis . Given the structural similarity, “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” could potentially be used in a similar manner.
Chiral Catalyst
Trityl cations have been used as chiral catalysts . It’s possible that “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” could be used in a similar way.
Propriétés
IUPAC Name |
methyl (2S,3S)-3-hydroxy-2-(tritylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWRQGFZBZTOO-AVRDEDQJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

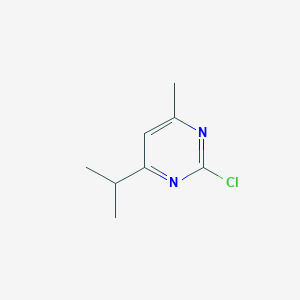
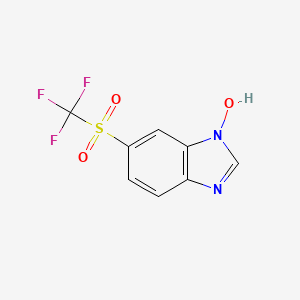
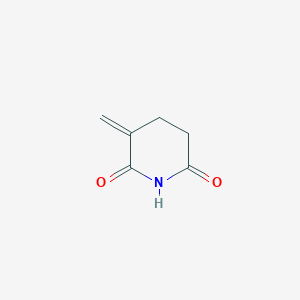
![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)
![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)
![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2628066.png)
